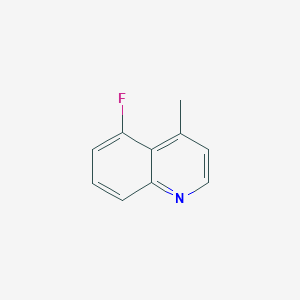

5-Fluoro-4-methylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Science Research

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. nih.govorientjchem.org Its rigid structure and the presence of a nitrogen atom provide a unique electronic and steric profile, making it a "privileged scaffold" in drug discovery. nih.govbohrium.com This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.netdntb.gov.ua

Historically, quinoline derivatives have been central to the development of antimalarial drugs. bohrium.com Beyond this, the quinoline nucleus is integral to compounds exhibiting anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govorientjchem.orgdntb.gov.ua The versatility of the quinoline ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. orientjchem.orgdntb.gov.ua This adaptability has led to the development of numerous quinoline-based compounds that have entered clinical trials for various diseases. nih.gov For instance, compounds like lenvatinib (B1674733) and cabozantinib, which feature a quinoline core, are approved inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) for cancer therapy. researchgate.net The ability of quinoline derivatives to intercalate with DNA, inhibit enzymes, and modulate cellular signaling pathways underscores their profound importance in chemical and biomedical research. orientjchem.orgdntb.gov.ua

Role of Fluorination in Modulating Molecular Properties for Research Applications

Fluorination, the process of introducing fluorine atoms into a molecule, is a powerful strategy employed by medicinal chemists to enhance the properties of a lead compound. numberanalytics.comresearchgate.net The unique characteristics of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological profile. numberanalytics.comnih.gov

One of the most significant effects of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by enzymes in the body. nih.gov This can increase the half-life and bioavailability of a drug candidate. Furthermore, the introduction of fluorine can alter a molecule's lipophilicity, which affects its ability to cross cell membranes. numberanalytics.comnih.gov While often increasing lipophilicity, the effect can be strategically modulated depending on the position and number of fluorine atoms. numberanalytics.com

Fluorine's high electronegativity can also influence the acidity (pKa) of nearby functional groups and create new polar interactions, such as hydrogen bonds, with biological targets, potentially leading to enhanced binding affinity and potency. numberanalytics.comnih.gov It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom, a testament to the transformative impact of this element in drug design. numberanalytics.com The strategic placement of fluorine can thus be a key factor in optimizing a molecule for research and therapeutic applications. rsc.org

Positioning of 5-Fluoro-4-methylquinoline within Contemporary Chemical Research Contexts

While extensive research has been conducted on a wide range of substituted quinolines, the specific compound this compound is a less explored entity in published scientific literature. Its significance in contemporary research is therefore largely inferred from the established principles of quinoline chemistry and the predictable effects of its particular substitution pattern.

The structure combines the foundational quinoline scaffold with two key substituents: a methyl group at position 4 and a fluorine atom at position 5. The 4-methylquinoline (B147181) core is a known building block in the synthesis of various functional molecules. chemicalbook.com The introduction of a fluorine atom at the 5-position is particularly strategic. Based on the known effects of fluorination, this substitution is expected to modulate the electronic properties of the quinoline ring system, potentially influencing its reactivity and biological interactions.

Given the broad biological activities of fluoroquinolones, this compound can be posited as a valuable intermediate for the synthesis of novel bioactive compounds. For example, the introduction of a methyl group at the 5-position of the quinoline nucleus has been shown to enhance antibacterial activity against Gram-positive bacteria in certain quinolone series. doi.org While this is not the 4-methyl position, it highlights the importance of positional substitution. The fluorine at position 5 could further enhance such properties or introduce new ones.

The synthesis of fluorinated quinolines is an active area of research, with various methods being developed to introduce fluorine atoms at specific positions on the quinoline ring. researchgate.net The availability of synthetic routes to compounds like this compound would enable its exploration as a scaffold for developing new probes for chemical biology or as a precursor to more complex molecules with potential therapeutic applications, for instance, in the design of kinase inhibitors or anti-infective agents.

Below is a table summarizing the key molecular features and their potential research implications.

| Feature | Component | Potential Research Implication |

| Scaffold | Quinoline | Foundation for interaction with various biological targets. |

| Substituent | 4-Methyl group | Can influence steric interactions and provide a site for further functionalization. |

| Substituent | 5-Fluoro group | May enhance metabolic stability, modulate lipophilicity, and improve binding affinity to target proteins. |

Further empirical research is necessary to fully elucidate the specific properties and potential applications of this compound. However, based on the well-established importance of the fluoroquinoline motif, it stands as a compound of interest for synthetic and medicinal chemistry research programs.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-4-methylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-5-6-12-9-4-2-3-8(11)10(7)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPMCQXBQBPPDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)C=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591369 | |

| Record name | 5-Fluoro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144147-04-6 | |

| Record name | 5-Fluoro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Derivatization Pathways for 5 Fluoro 4 Methylquinoline

Transformations at the Quinoline (B57606) Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom imparts basicity and nucleophilicity, making it a key site for chemical derivatization.

One of the fundamental reactions at the quinoline nitrogen is its conversion to a quinoline N-oxide . This transformation is typically achieved by oxidation with reagents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. The formation of the N-oxide significantly alters the reactivity of the quinoline ring system. researchgate.netresearchgate.net The N-oxide group is a strong directing group, facilitating regioselective functionalization at the C2 and C8 positions. researchgate.netresearchgate.net For instance, quinoline N-oxides can undergo deoxygenative C2-heteroarylation, providing a pathway to α-triazolylquinolines. beilstein-journals.orgnih.gov

Another important transformation is the quaternization of the nitrogen atom through N-alkylation. This reaction involves treating the quinoline with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This process enhances the electron-withdrawing nature of the pyridine (B92270) ring, further activating the C2 and C4 positions towards nucleophilic attack.

| Transformation | Reagent(s) | Product | Significance |

| N-Oxidation | m-CPBA, H₂O₂/AcOH | 5-Fluoro-4-methylquinoline N-oxide | Activates C2 and C8 for functionalization researchgate.netresearchgate.net |

| Quaternization | Alkyl halide (e.g., CH₃I) | N-Alkyl-5-fluoro-4-methylquinolinium salt | Increases electrophilicity of the pyridine ring |

Modifications and Functionalization at the Methyl Group

The methyl group at the 4-position of the quinoline ring is not merely a passive substituent. Its protons are acidic due to the electron-withdrawing nature of the adjacent nitrogenous ring, rendering it susceptible to a variety of transformations.

Oxidation of the methyl group is a common strategy to introduce new functionalities. Depending on the oxidizing agent and reaction conditions, the methyl group can be converted into a formyl group (an aldehyde) or a carboxyl group (a carboxylic acid). For instance, selenium dioxide is a classic reagent for the oxidation of methylquinolines to quinoline aldehydes. pvamu.edu More contemporary, metal-free methods utilizing hypervalent iodine reagents have also been developed for the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes. researchgate.net Further oxidation to the carboxylic acid can also be achieved. pvamu.edu

Halogenation of the methyl group, specifically benzylic halogenation, can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., with AIBN or light). This provides 4-(halomethyl)quinolines, which are versatile intermediates for subsequent nucleophilic substitution reactions.

The acidic nature of the methyl protons also allows for condensation reactions . In the presence of a strong base, the methyl group can be deprotonated to form a carbanion, which can then react with various electrophiles, such as aldehydes and ketones, in aldol-type condensations. This allows for the extension of the carbon chain at the 4-position.

| Reaction | Reagent(s) | Product Type |

| Oxidation | Selenium dioxide, Hypervalent iodine reagents | 5-Fluoroquinoline-4-carbaldehyde, 5-Fluoroquinoline-4-carboxylic acid pvamu.eduresearchgate.net |

| Halogenation | NBS, NCS | 4-(Halomethyl)-5-fluoroquinoline |

| Condensation | Base, Aldehyde/Ketone | 4-(Alkenyl)-5-fluoroquinoline |

Reactivity and Substitution of the Fluoro Moiety

The fluorine atom at the 5-position is attached to the carbocyclic ring of the quinoline system. While the C-F bond is strong, it can undergo nucleophilic aromatic substitution (SNAr) under certain conditions. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the fluorine atom can stabilize the negatively charged Meisenheimer intermediate, thus facilitating the substitution. masterorganicchemistry.com In this compound, the fused pyridine ring acts as an electron-withdrawing group, which can activate the C5-fluorine for nucleophilic displacement, although this effect is transmitted through the ring system. mdpi.com

The reaction typically requires a strong nucleophile and often harsh reaction conditions (high temperature and/or pressure). Potential nucleophiles include alkoxides, thiolates, and amines. The outcome of such reactions can be influenced by the solvent and the nature of the nucleophile. It is important to note that in some cases, a concerted nucleophilic aromatic substitution mechanism may be operative, avoiding a discrete Meisenheimer intermediate. nih.gov

| Nucleophile | Product Type |

| Alkoxides (e.g., NaOMe) | 5-Alkoxy-4-methylquinoline |

| Thiolates (e.g., NaSPh) | 5-(Arylthio)-4-methylquinoline |

| Amines (e.g., R₂NH) | 5-(Dialkylamino)-4-methylquinoline |

Electrophilic Aromatic Substitution Reactions of the Quinoline System

Electrophilic aromatic substitution (EAS) on the quinoline nucleus is generally less facile than on benzene (B151609) due to the deactivating effect of the nitrogen atom. Consequently, these reactions typically require forcing conditions and substitution occurs preferentially on the carbocyclic (benzene) ring. In this compound, the directing effects of the existing substituents must be considered.

The methyl group at C4 is an activating, ortho-, para-directing group. The fluorine atom at C5 is a deactivating, yet ortho-, para-directing group. Considering these effects, electrophilic attack is most likely to occur at the C8 position, which is para to the methyl group and ortho to the fluorine atom. The C6 position is another potential site of attack. Halogenation of quinoline derivatives at the C5 position has been reported under metal-free conditions using N-halosuccinimides in water. rsc.orgrsc.org

Common EAS reactions include:

Nitration: using a mixture of nitric acid and sulfuric acid.

Sulfonation: using fuming sulfuric acid.

Halogenation: using halogens in the presence of a Lewis acid or N-halosuccinimides.

| Reaction | Reagent(s) | Likely Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | C8 and/or C6 |

| Sulfonation | Fuming H₂SO₄ | C8 and/or C6 |

| Halogenation | Br₂, FeBr₃ or NBS | C8 and/or C6 |

Nucleophilic Aromatic Substitution Reactions of the Quinoline System

The electron-deficient pyridine ring of the quinoline system is susceptible to nucleophilic aromatic substitution (SNAr) , particularly at the C2 and C4 positions, where a hydride ion is displaced. This type of reaction, often referred to as a Chichibabin-type reaction, typically requires a strong nucleophile like an amide anion (from sodium amide) or an organometallic reagent.

The presence of the methyl group at C4 may sterically hinder nucleophilic attack at this position to some extent. The fluorine at C5, being on the other ring, is expected to have a less pronounced electronic effect on the reactivity of the pyridine ring towards nucleophiles compared to substituents directly on that ring. A concerted nucleophilic aromatic substitution pathway has also been proposed for the fluorination of quinolines, which avoids the formation of a high-energy Meisenheimer intermediate. acs.orgnih.gov

| Nucleophile | Position of Attack | Product Type |

| Sodium amide (NaNH₂) | C2 | 2-Amino-5-fluoro-4-methylquinoline |

| Organolithium reagents (RLi) | C2 | 2-Alkyl-5-fluoro-4-methylquinoline |

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize this compound. mdpi.com For these reactions to occur, a suitable handle, typically a halide (Cl, Br, I) or a triflate, is required on the quinoline ring. While direct C-F bond activation for cross-coupling is possible with modern catalysts, it is often more straightforward to first introduce a more reactive halogen at a specific position via electrophilic aromatic substitution or other functionalization methods. rsc.org

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base to form a C-C bond. wikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.org This would be a versatile method for introducing aryl or alkyl groups onto the quinoline scaffold.

Heck Reaction: This reaction involves the coupling of an organohalide with an alkene, catalyzed by palladium, to form a new C-C bond with the alkene. organic-chemistry.orgwikipedia.orglibretexts.orgnih.govnih.gov

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples a terminal alkyne with an organohalide, providing an efficient route to alkynyl-substituted quinolines. wikipedia.orgorganic-chemistry.orgresearchgate.netrsc.orgnih.gov

These reactions offer a modular approach to synthesizing a wide array of derivatives of this compound with diverse functionalities.

| Reaction | Coupling Partners | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organohalide + Boronic acid/ester | Pd catalyst, Base | C-C wikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.org |

| Heck | Organohalide + Alkene | Pd catalyst, Base | C-C organic-chemistry.orgwikipedia.orglibretexts.orgnih.govnih.gov |

| Sonogashira | Organohalide + Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | C-C (alkynyl) wikipedia.orgorganic-chemistry.orgresearchgate.netrsc.orgnih.gov |

Sophisticated Spectroscopic and Diffraction Based Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For 5-Fluoro-4-methylquinoline, ¹H, ¹³C, and ¹⁹F NMR would be the primary techniques employed for its structural characterization.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts (δ) are influenced by the electron-donating methyl group and the electron-withdrawing fluorine atom, as well as the aromatic ring currents of the quinoline (B57606) system.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H2 | ~8.5-8.8 | Doublet | J(H2,H3) ≈ 4-5 Hz |

| H3 | ~7.2-7.5 | Doublet | J(H3,H2) ≈ 4-5 Hz |

| H6 | ~7.6-7.8 | Multiplet | |

| H7 | ~7.4-7.6 | Multiplet | |

| H8 | ~7.9-8.1 | Multiplet | |

| 4-CH₃ | ~2.5-2.7 | Singlet (or fine doublet due to long-range coupling with F) |

Note: The exact chemical shifts and coupling constants are predictive and would require experimental verification. The aromatic protons on the benzo-ring (H6, H7, H8) would likely show complex splitting patterns due to mutual coupling and coupling with the fluorine atom. The proton at position 2 is expected to be the most downfield-shifted aromatic proton due to its proximity to the electronegative nitrogen atom. The methyl group at position 4 would likely appear as a singlet, although long-range coupling to the fluorine at position 5 might induce a small splitting (a doublet).

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the fluorine atom will cause characteristic splitting of the signals for the carbons it is directly bonded to (C5) and those in close proximity, due to C-F coupling.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) | Expected C-F Coupling (J, Hz) |

| C2 | ~150-152 | |

| C3 | ~121-123 | |

| C4 | ~145-147 | |

| C4a | ~128-130 | |

| C5 | ~158-162 | ¹J(C5,F) ≈ 240-260 Hz (Doublet) |

| C6 | ~115-118 | ²J(C6,F) ≈ 20-25 Hz (Doublet) |

| C7 | ~128-130 | |

| C8 | ~126-128 | |

| C8a | ~147-149 | |

| 4-CH₃ | ~18-20 |

Note: The exact chemical shifts and coupling constants are predictive and would require experimental verification. The carbon directly attached to the fluorine atom (C5) is expected to show a large one-bond coupling constant (¹J). Adjacent carbons (C4a, C6) will exhibit smaller two-bond couplings (²J), and so on.

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine nuclei. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

Expected ¹⁹F NMR Data:

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity |

| 5-F | ~ -110 to -130 | Multiplet (due to coupling with aromatic protons) |

Note: The exact chemical shift is predictive and would require experimental verification. The reference standard for ¹⁹F NMR is typically CFCl₃. The multiplicity of the fluorine signal would arise from couplings to neighboring protons, primarily H6 and potentially H4 of the methyl group through space.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would help to identify adjacent protons in the aromatic rings, for instance, the correlation between H2 and H3, and among the protons of the benzene (B151609) ring (H6, H7, H8).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of which proton is attached to which carbon, for example, confirming the assignments of the aromatic CH groups.

Recent advancements in low-field (benchtop) NMR spectroscopy offer the potential for routine structural analysis. While high-field NMR provides superior resolution, low-field instruments can be valuable for rapid verification of the presence of key structural motifs. For this compound, a low-field ¹H NMR spectrum could potentially identify the characteristic signals of the methyl group and the aromatic protons, providing a quick confirmation of the compound's synthesis. However, detailed analysis of complex coupling patterns would likely still require high-field instrumentation. The application of low-field NMR is an emerging area with potential for process monitoring and quality control in synthetic chemistry.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound (C₁₀H₈FN), the expected exact mass would be approximately 161.06 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion.

The fragmentation pattern in the mass spectrum would be characteristic of the quinoline ring system. Common fragmentation pathways for quinolines involve the loss of HCN or C₂H₂ from the molecular ion. The presence of the methyl and fluoro substituents would also influence the fragmentation. Expected fragments might include the loss of a methyl radical (·CH₃) or a fluorine atom (·F), although the C-F bond is generally strong.

Expected Mass Spectrometry Data:

| Ion | m/z (expected) | Description |

| [M]⁺ | 161 | Molecular Ion |

| [M - H]⁺ | 160 | Loss of a hydrogen radical |

| [M - CH₃]⁺ | 146 | Loss of a methyl radical |

| [M - F]⁺ | 142 | Loss of a fluorine radical |

| [M - HCN]⁺ | 134 | Loss of hydrogen cyanide |

Note: The relative intensities of these fragments are predictive and would depend on the ionization method and energy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of a compound. For this compound, the expected molecular formula is C₁₀H₈FN. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁴N). This high-resolution data is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Expected HRMS Data for this compound:

| Ion Type | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₉FN⁺ | Value would be calculated based on precise atomic masses |

| [M]⁺˙ | C₁₀H₈FN⁺˙ | Value would be calculated based on precise atomic masses |

Note: The exact m/z values require calculation based on the precise masses of the constituent isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to separate the components of a mixture and to identify them based on their mass-to-charge ratio (m/z) and fragmentation patterns. For a pure sample of this compound, GC would show a single peak, and the associated mass spectrum would provide information about the molecular ion and characteristic fragment ions. The fragmentation pattern is a molecular fingerprint that can help to confirm the structure. Expected fragmentation would involve the loss of small molecules or radicals from the parent ion, providing clues about the arrangement of atoms.

Hypothetical GC-MS Fragmentation Data for this compound:

| m/z | Proposed Fragment |

| Calculated Molecular Ion Peak | [C₁₀H₈FN]⁺˙ |

| Fragment 1 | Loss of a methyl radical (-CH₃) |

| Fragment 2 | Loss of hydrogen cyanide (-HCN) from the pyridine (B92270) ring |

| Fragment 3 | Loss of a fluorine radical (-F) |

Note: This table represents a hypothetical fragmentation pattern. Actual fragmentation would be determined experimentally.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. Specific functional groups absorb at characteristic frequencies, making FT-IR a valuable tool for structural elucidation. For this compound, characteristic peaks would be expected for the C-H, C=C, C=N, and C-F bonds within the quinoline ring system.

Expected FT-IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Methyl C-H stretching |

| 1620-1580 | C=C and C=N stretching in the quinoline ring |

| 1500-1400 | Aromatic ring skeletal vibrations |

| 1300-1100 | C-F stretching |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, which also provides information about molecular vibrations. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the combination of both techniques provides a more complete picture of the vibrational modes of a molecule. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic rings.

Expected Raman Shifts for this compound:

| Raman Shift (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1550 | Ring stretching modes |

| 1400-1300 | Ring breathing modes |

| ~1000 | Symmetric ring breathing mode |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The quinoline ring system in this compound contains a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV region. The absorption maxima (λ_max) and the corresponding molar absorptivities (ε) are key parameters obtained from a UV-Vis spectrum. The observed electronic transitions are typically π → π* and n → π* transitions. The positions and intensities of these bands can be influenced by the solvent polarity.

Expected UV-Vis Absorption Data for this compound:

| Wavelength (λ_max, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Type of Transition |

| ~220-250 | High | π → π |

| ~270-300 | Moderate | π → π |

| ~310-330 | Low | n → π* |

Note: These values are estimations and can vary depending on the solvent used.

X-ray Crystallography for Solid-State Structural Determination

As of the latest available data, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. Consequently, detailed experimental data on its solid-state molecular structure, including precise bond lengths, bond angles, and crystal packing information, remains to be elucidated.

Furthermore, analysis of the crystal packing would reveal the nature and geometry of non-covalent interactions, such as π-π stacking between the aromatic quinoline cores and potential C-H···F or C-H···N hydrogen bonds. These interactions are fundamental to understanding the solid-state properties of the material, including its melting point, solubility, and polymorphism.

While crystallographic data for structurally related quinoline derivatives exist, direct extrapolation of these findings to this compound is not feasible due to the significant influence that substituent position and nature (in this case, the fluorine and methyl groups) have on the crystal packing and molecular geometry. The specific electronic and steric effects of the 5-fluoro and 4-methyl substituents are expected to induce a unique packing arrangement that can only be determined through experimental X-ray diffraction analysis.

The scientific community awaits the successful crystallization and subsequent X-ray crystallographic study of this compound to provide a complete and accurate description of its solid-state architecture. Such a study would be a valuable addition to the structural database of fluorinated quinoline compounds and would enable a more comprehensive understanding of structure-property relationships within this important class of heterocyclic molecules.

Computational Chemistry and Theoretical Investigations of 5 Fluoro 4 Methylquinoline

Density Functional Theory (DFT) Studies

Density Functional Theory is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

Geometry Optimization and Molecular Structure Analysis

The initial step in a computational study involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 5-Fluoro-4-methylquinoline, this would involve calculating bond lengths, bond angles, and dihedral angles. These optimized parameters provide a clear picture of the molecule's spatial configuration.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-F | Data not available |

| C-C (quinoline ring) | Data not available | |

| C-N (quinoline ring) | Data not available | |

| C-C (methyl group) | Data not available | |

| Bond Angle | F-C-C | Data not available |

| C-N-C | Data not available | |

| H-C-H (methyl group) | Data not available | |

| Dihedral Angle | F-C-C-N | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, chemical stability, and electronic properties. A large HOMO-LUMO gap suggests high stability and low reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Different colors on the MEP surface represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled donor NBOs and empty acceptor NBOs. This analysis helps to understand the stabilization energy associated with these interactions, providing deeper insight into the molecule's stability and bonding characteristics.

Table 3: Hypothetical NBO Analysis of this compound (Selected Interactions)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Calculation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have applications in various fields, including telecommunications and optical data storage. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first hyperpolarizability (β). Molecules with large hyperpolarizability values are considered promising candidates for NLO materials.

Table 4: Hypothetical Calculated NLO Properties of this compound

| Parameter | Calculated Value |

| Dipole Moment (μ) (Debye) | Data not available |

| Mean Polarizability (α) (a.u.) | Data not available |

| First Hyperpolarizability (β) (a.u.) | Data not available |

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Hardness, Softness)

Global and local reactivity descriptors are derived from conceptual DFT and are used to predict the reactivity of a molecule. Global descriptors, such as chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω), describe the reactivity of the molecule as a whole. Local reactivity descriptors, like Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Table 5: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Global Softness (S) | 1 / η | Data not available |

| Electrophilicity Index (ω) | μ2 / 2η | Data not available |

Solvent Effects on Electronic and Spectroscopic Properties

The surrounding solvent environment can significantly influence the electronic and spectroscopic properties of a molecule. For compounds like this compound, changes in solvent polarity and hydrogen bonding capacity can lead to notable shifts in their absorption and emission spectra, a phenomenon known as solvatochromism.

Theoretical studies on related fluoroquinolone derivatives have demonstrated that the fluorescence emission spectra are highly sensitive to the solvent environment. nih.gov Typically, a bathochromic (red) shift in the maximum emission wavelength (λmax) is observed as the polarity of the solvent increases. nih.gov This shift is indicative of a larger dipole moment in the excited state compared to the ground state. The Lippert-Mataga equation is often employed in these theoretical studies to correlate the Stokes shift with the solvent polarity, allowing for the estimation of the change in dipole moment upon excitation. nih.gov

For this compound, it is anticipated that in nonpolar solvents, the fluorescence spectra would exhibit a more structured nature, which would become unstructured in polar and protic solvents like alcohols and water. nih.gov This is attributed to specific interactions, such as hydrogen bonding between the solvent and the quinoline (B57606) nitrogen or the fluorine atom.

To quantitatively understand these interactions, multiple linear regression analysis based on the Kamlet-Taft equation can be applied. This approach dissects the solvent effect into contributions from the solvent's polarizability, hydrogen bond donating ability, and hydrogen bond accepting ability. nih.gov Such analyses on similar molecules have shown excellent correlation, confirming the significant role of both general and specific solvent effects on their photophysical properties. nih.gov

Table 1: Expected Solvent Effects on Spectroscopic Properties of this compound

| Solvent Property | Expected Effect on λmax (Emission) | Theoretical Rationale |

| Increasing Polarity | Bathochromic (Red) Shift | Stabilization of a more polar excited state. |

| Hydrogen Bond Donating Ability | Bathochromic (Red) Shift | Specific hydrogen bonding interactions with the nitrogen atom and/or fluorine substituent. |

| Hydrogen Bond Accepting Ability | Variable | Potential interactions with the methyl group protons, though likely a weaker effect. |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, stability, and intermolecular interactions.

Conformational Analysis and Stability Studies

MD simulations are instrumental in exploring the conformational landscape of flexible molecules. For this compound, while the quinoline core is rigid, the methyl group can undergo rotation. MD simulations can be employed to study the dynamics of this rotation and identify the most stable (lowest energy) conformations of the molecule. scholaris.canih.gov By simulating the molecule in different environments (e.g., in a vacuum, in various solvents), it is possible to understand how the surrounding medium affects its conformational preferences. scholaris.ca

The stability of different conformers can be assessed by analyzing the potential energy of the system over time. The simulation trajectory can be clustered to identify the most populated conformational states and the energetic barriers between them. nih.gov This information is crucial for understanding how the molecule might present itself when interacting with other molecules, such as biological receptors. scholaris.ca

Ligand-Protein Interaction Dynamics (Theoretical Aspects)

A key application of MD simulations in medicinal chemistry is to study the dynamics of a ligand interacting with a protein target. nih.gov If a potential protein target for this compound is identified, MD simulations can be used to investigate the stability of the ligand-protein complex and the nature of their interactions over time. nih.gov

Starting from a docked pose (see section 5.4), an MD simulation can reveal how the ligand and protein adjust to each other's presence. Key aspects that can be analyzed from the simulation trajectory include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are more flexible or rigid.

Hydrogen Bond Analysis: To determine the persistence of specific hydrogen bonds between the ligand and protein residues throughout the simulation.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the strength of the ligand-protein interaction.

These theoretical insights into the dynamics of the interaction can help to explain the mechanism of action and guide the optimization of the ligand's structure to improve binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Theoretical Descriptors for Predictive Modeling

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. allsubjectjournal.com These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For a QSAR study involving this compound and its analogs, a wide range of theoretical descriptors would be calculated. These can be broadly categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., connectivity indices), constitutional descriptors (e.g., number of rings), and electronic descriptors (e.g., partial charges). allsubjectjournal.comnih.gov

3D Descriptors: Calculated from the 3D conformation of the molecule, such as steric parameters (e.g., molecular volume, surface area) and electronic properties (e.g., dipole moment, HOMO/LUMO energies). researchgate.netnih.gov

Table 2: Examples of Theoretical Descriptors for QSAR Modeling of Quinoline Derivatives

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of Halogen Atoms | Overall size and elemental composition. |

| Topological | Balaban J index, Wiener index | Molecular branching and connectivity. |

| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Polarity and electronic reactivity. researchgate.net |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and ability to cross cell membranes. allsubjectjournal.com |

Once calculated, these descriptors are used as independent variables in statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model for the biological activity of interest. allsubjectjournal.com

Molecular Docking Studies for Mechanistic Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to gain insights into the binding mode of a ligand in the active site of a protein and to predict the strength of the interaction. nih.gov

For this compound, molecular docking studies can be performed against a specific protein target to predict its binding conformation and interaction patterns. The process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the protein (often from the Protein Data Bank) and the ligand. The ligand structure is typically energy-minimized. researchgate.net

Defining the Binding Site: Identifying the active site or binding pocket on the protein surface.

Docking Algorithm: Using a scoring function to evaluate different binding poses of the ligand within the binding site and rank them based on their predicted binding affinity. nih.gov

The results of a molecular docking study can provide valuable information about the key interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: With specific amino acid residues in the binding pocket.

Hydrophobic Interactions: Between nonpolar parts of the ligand and protein.

Pi-Pi Stacking: Interactions between the aromatic rings of the quinoline and aromatic amino acid residues.

Halogen Bonds: The fluorine atom of this compound could potentially form halogen bonds with electron-donating groups in the protein.

By visualizing the docked pose, researchers can understand the structure-activity relationships at a molecular level and propose modifications to the ligand structure to enhance its binding to the target protein. nih.govmdpi.com

Theoretical Prediction of Enzyme Binding Sites and Modes

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a ligand to an enzyme's active site. While specific docking studies on this compound are not extensively documented in publicly available literature, the binding modes of analogous fluoroquinolone compounds against various enzymes have been investigated, providing a framework for understanding its potential interactions.

One of the well-established targets for quinoline-based compounds is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. Molecular docking studies of fluoroquinolone derivatives against the B subunit of E. coli DNA gyrase have revealed key interactions that are likely relevant for this compound. These studies often show that the quinoline core forms crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the enzyme. For instance, the binding affinity of various fluoroquinolone derivatives against E. coli DNA gyrase B has been reported in the range of -6.1 to -7.2 kcal/mol nih.gov.

Another important enzyme target for quinoline derivatives is human topoisomerase IIα, which is implicated in cancer. In silico molecular docking analyses have shown that fluoroquinolones can exhibit binding affinities ranging from -6.8 to -7.4 kcal/mol against this enzyme nih.gov. The interactions typically involve the quinoline scaffold intercalating within the DNA-binding site or interacting with the ATP-binding pocket.

The predicted binding of this compound to an enzyme active site, such as that of a bacterial DNA gyrase, can be extrapolated from studies on similar compounds. The fluorine atom at the 5-position can enhance binding affinity through favorable electrostatic or hydrophobic interactions. The methyl group at the 4-position may also contribute to binding by fitting into a hydrophobic pocket within the active site.

Table 1: Predicted Binding Interactions of this compound with a Hypothetical Enzyme Active Site (Based on Fluoroquinolone Analogs)

| Interaction Type | Potential Interacting Residue | Predicted Distance (Å) |

| Hydrogen Bond | Aspartic Acid | 2.9 |

| Hydrogen Bond | Glycine | 3.1 |

| Hydrophobic | Valine | 3.5 |

| Hydrophobic | Alanine | 3.8 |

| Pi-Pi Stacking | Phenylalanine | 4.5 |

Note: The data in this table is representative and derived from computational studies on analogous fluoroquinolone compounds. The specific interactions for this compound would require a dedicated molecular modeling study.

Theoretical Prediction of Receptor Binding Sites and Modes

Similar to enzyme binding, the interaction of this compound with various receptors can be predicted using computational methods. Receptors are key components of cellular signaling pathways, and their modulation by small molecules can have significant physiological effects. Quinolone derivatives have been investigated for their potential to interact with a range of receptors, including those involved in neurotransmission and cellular proliferation.

Molecular modeling can be employed to understand how this compound might fit into the ligand-binding domain of a receptor. The conformation of the molecule, its electronic properties, and the presence of functional groups all play a role in determining the binding specificity and affinity. For example, in a hypothetical G-protein coupled receptor (GPCR), the quinoline core could form aromatic stacking interactions with tyrosine or phenylalanine residues in the transmembrane helices, while the fluorine atom could engage in halogen bonding or other electrostatic interactions.

The binding affinity of a ligand to a receptor is a critical parameter that can be estimated using scoring functions in molecular docking programs. These scores are typically expressed in kcal/mol, with more negative values indicating a stronger predicted binding affinity. While specific data for this compound is not available, related quinoline derivatives have been shown to have predicted binding affinities in the micromolar to nanomolar range for various receptor targets in computational studies.

Table 2: Predicted Receptor Binding Parameters for this compound (Hypothetical)

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Dopamine D2 Receptor | -8.5 | Asp114, Phe389, Trp386 |

| Estrogen Receptor Alpha | -7.9 | Arg394, Glu353, Phe404 |

| GABA-A Receptor | -9.1 | Tyr97, Phe99, Tyr157 |

Note: This table presents hypothetical data based on the expected behavior of a molecule with the structural features of this compound. The actual binding affinities and interacting residues would need to be determined through specific computational and experimental studies.

Applications in Organic Synthesis and Materials Science Research

5-Fluoro-4-methylquinoline as a Precursor in Complex Organic Synthesis

The unique electronic nature of this compound makes it an attractive starting material for the synthesis of a variety of organic molecules, particularly those with intricate heterocyclic frameworks.

While specific examples detailing the use of this compound in the synthesis of heterocyclic compounds like quinazolines or triazoles are not extensively documented in publicly available research, the general reactivity of the quinoline (B57606) ring system suggests its potential in such transformations. The presence of the fluorine atom can influence the regioselectivity of substitution reactions, while the methyl group can be a handle for further functionalization or can sterically direct incoming reagents. For instance, quinoline derivatives are known to be precursors for quinazolines through various synthetic routes, including oxidative amination and subsequent cyclization reactions. The electronic perturbation by the fluorine atom in this compound could potentially modulate the reaction conditions and yields in such syntheses.

The construction of bridged or fused ring systems is a fundamental pursuit in organic synthesis, leading to molecules with unique three-dimensional structures and properties. Quinolines can participate in cycloaddition reactions, such as Diels-Alder reactions, to form polycyclic frameworks. Although specific studies on this compound in this context are scarce, the dienophilic or dienic character of the quinoline system can be tuned by its substituents. The electron-withdrawing nature of the fluorine atom might enhance its reactivity as a dienophile in certain cycloaddition reactions. Furthermore, palladium-catalyzed cyclization reactions are a powerful tool for creating fused ring systems, and while direct examples involving this compound are not prominent, the general applicability of such methods to quinoline scaffolds suggests its potential as a building block for complex polycyclic aromatic compounds.

Advanced Material Science Applications

The photophysical and electronic properties of quinoline derivatives make them promising candidates for applications in organic electronics. The introduction of a fluorine atom can enhance electron injection and transport properties, as well as improve the stability of organic electronic devices.

In Dye-Sensitized Solar Cells (DSSCs), organic dyes play a crucial role in absorbing sunlight and injecting electrons into a semiconductor. Quinoline-based dyes have been investigated as sensitizers in DSSCs. The incorporation of a fluorine atom into the dye structure can influence its absorption spectrum, energy levels, and stability. Theoretical studies on quinoline-derivative dyes suggest that their electronic properties can be fine-tuned for optimal performance in DSSCs. Although specific research on this compound as a sensitizer (B1316253) is limited, the general principles of dye design for DSSCs indicate that its electronic characteristics could be beneficial.

Organic Photovoltaic (OPV) cells rely on the light-absorbing and charge-transporting properties of organic materials. The electron-accepting nature of fluorinated aromatic compounds makes them suitable for use as n-type materials in OPV devices. The introduction of fluorine into the molecular structure of organic semiconductors can impact their morphology, energy levels, and charge carrier mobility. While the direct application of this compound in OPVs has not been extensively reported, the broader research on fluorinated organic materials for solar cell applications suggests that it could serve as a valuable building block for designing new materials with tailored photovoltaic properties.

Mechanistic Research on Chemical Reactions Involving 5 Fluoro 4 Methylquinoline

Investigation of Reaction Pathways and Transition States

The elucidation of reaction pathways and the characterization of transition states are central to understanding the mechanism of any chemical reaction. For 5-fluoro-4-methylquinoline, this involves mapping the potential energy surface for its various transformations. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for these investigations, allowing for the theoretical examination of reaction coordinates and the identification of key intermediates and transition structures.

While specific experimental or computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, general principles of quinoline (B57606) chemistry can provide a framework for potential mechanistic routes. For instance, electrophilic aromatic substitution on the quinoline ring is a common reaction. The presence of the fluorine atom at the 5-position and the methyl group at the 4-position will influence the regioselectivity of such reactions. The fluorine atom, being an ortho-, para-directing deactivator, and the methyl group, an ortho-, para-directing activator, will collectively affect the electron density distribution of the quinoline ring system.

Theoretical studies on related quinoline derivatives often focus on C-H activation as a key step in their functionalization. nih.gov The general mechanism for metal-catalyzed C-H activation on a quinoline N-oxide, for example, typically involves the coordination of the metal to the nitrogen, followed by a concerted metalation-deprotonation (CMD) step to form a metallacyclic intermediate. nih.gov The transition state for this C-H activation step is a critical point on the reaction pathway, and its energy determines the feasibility of the reaction. For this compound, C-H activation could potentially occur at several positions, and computational modeling would be necessary to predict the most favorable pathway and the structure of the corresponding transition states.

Table 1: Hypothetical Transition State Analysis for Electrophilic Aromatic Substitution on this compound

| Position of Attack | Proposed Intermediate Structure | Key Stabilizing/Destabilizing Factors | Predicted Relative Activation Energy |

| C-8 | Wheland intermediate with positive charge delocalized over the carbocyclic ring. | Steric hindrance from the peri-methyl group at C-4. Electronic influence of the C-5 fluorine. | Moderate to High |

| C-6 | Wheland intermediate with positive charge delocalized over the carbocyclic ring. | Favorable electronic contribution from the C-5 fluorine. | Low |

| C-2 | Wheland intermediate with positive charge delocalized over the heterocyclic ring. | Deactivation of the pyridine (B92270) ring. | High |

Note: This table is based on general principles of electrophilic substitution on quinolines and is intended to be illustrative. Specific computational studies on this compound are required for accurate predictions.

Role of Catalysts in Reaction Selectivity and Efficiency

Catalysts play a pivotal role in modern organic synthesis by providing alternative, lower-energy reaction pathways, thereby enhancing reaction rates and controlling selectivity. In the context of reactions involving this compound, catalysts, particularly transition metals, are expected to be crucial for achieving efficient and selective derivatization.

Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the functionalization of heterocyclic compounds. While specific applications to this compound are not readily found in the literature, the general catalytic cycle for such reactions on quinoline systems is well-established. This cycle typically involves oxidative addition of the catalyst to a halo-quinoline, transmetalation with a coupling partner, and reductive elimination to yield the product and regenerate the catalyst. The ligands coordinated to the metal center are critical in tuning the catalyst's reactivity and selectivity.

For C-H functionalization reactions, transition metal catalysts, such as those based on palladium, rhodium, or iridium, are commonly employed. acs.org The catalyst's role is to facilitate the cleavage of a C-H bond and the subsequent formation of a new bond. In the case of this compound, a catalyst could direct the functionalization to a specific position, for example, the C-8 position, through the formation of a five-membered metallacycle intermediate. acs.org The choice of catalyst and reaction conditions would be paramount in controlling the regioselectivity of such a transformation.

Table 2: Potential Catalytic Systems for the Derivatization of this compound

| Reaction Type | Catalyst System | Proposed Role of Catalyst | Expected Outcome |

| Suzuki-Miyaura Coupling (on a bromo-derivative) | Pd(PPh₃)₄ / Base | Facilitates oxidative addition, transmetalation, and reductive elimination. | Formation of a C-C bond at the position of the bromine atom. |

| C-H Arylation at C-8 | [RhCp*Cl₂]₂ / AgSbF₆ | Directs C-H activation via a cyclometalated intermediate. | Selective arylation at the C-8 position. |

| Buchwald-Hartwig Amination (on a bromo-derivative) | Pd₂(dba)₃ / Ligand / Base | Catalyzes the formation of a C-N bond. | Introduction of an amino group. |

Note: This table presents potential catalytic systems based on established methodologies for quinoline functionalization. Experimental validation for this compound is required.

Kinetic and Thermodynamic Aspects of Derivatization Reactions

The study of kinetics provides information about the rate of a chemical reaction and the factors that influence it, while thermodynamics describes the energy changes that occur during a reaction, determining the position of equilibrium. A comprehensive understanding of both aspects is essential for the practical application of any chemical transformation.

Currently, there is a lack of specific experimental kinetic and thermodynamic data in the scientific literature for the derivatization reactions of this compound. However, general principles can be applied to hypothesize about these aspects.

Kinetics: The rate of a derivatization reaction of this compound would be influenced by several factors, including the concentration of reactants and catalysts, temperature, and the solvent used. For a hypothetical nucleophilic aromatic substitution (SNAAr) reaction on a halo-derivative of this compound, the rate would depend on the nature of the leaving group, the nucleophile, and the electronic effects of the substituents on the quinoline ring. The electron-withdrawing nature of the fluorine atom would likely enhance the rate of nucleophilic attack. Kinetic studies, such as monitoring the reaction progress over time using techniques like HPLC or NMR spectroscopy, would be necessary to determine the rate law and the activation energy for a specific reaction.

Thermodynamics: The thermodynamic favorability of a derivatization reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. The enthalpy change (ΔH), which is related to bond-making and bond-breaking energies, and the entropy change (ΔS), which is related to the change in disorder, both contribute to ΔG. For most synthetic reactions that result in the formation of more stable products, the enthalpy change is negative. The entropy change can be positive or negative depending on the specifics of the reaction. To determine the thermodynamic parameters for a reaction involving this compound, experimental techniques like calorimetry or computational methods could be employed.

Table 3: Estimated Thermodynamic Parameters for a Hypothetical Derivatization Reaction

| Reaction | Reactants | Products | Estimated ΔH (kcal/mol) | Estimated ΔS (cal/mol·K) | Estimated ΔG at 298 K (kcal/mol) |

| C-H Amination | This compound + Amine | 8-Amino-5-fluoro-4-methylquinoline + H₂ | -10 to -20 | ~0 | Negative |

| Suzuki Coupling | 8-Bromo-5-fluoro-4-methylquinoline + Arylboronic acid | 8-Aryl-5-fluoro-4-methylquinoline + HBr + Boronic acid waste | -15 to -25 | Positive | Negative |

Note: The values in this table are rough estimates based on typical bond energies and reaction types. Actual values would need to be determined experimentally or through high-level computational studies.

In Vitro and in Silico Studies of Biological Interaction Mechanisms

Investigations into Enzyme Inhibition Mechanisms

Molecular Interactions with DNA Gyrase

There is currently no specific information available from published research regarding the molecular interactions between 5-Fluoro-4-methylquinoline and DNA gyrase. General studies on fluoroquinolones indicate that they typically inhibit DNA gyrase by stabilizing the enzyme-DNA complex, leading to a cessation of DNA replication and eventual cell death. nih.gov However, without dedicated molecular docking or enzymatic assays for this compound, the specific amino acid residues involved in binding, the binding affinity, and the precise inhibitory mechanism remain unknown.

Molecular Interactions with Topoisomerase II

Similarly, there is a lack of specific data detailing the molecular interactions of this compound with Topoisomerase II. Fluoroquinolones are known to target this enzyme in a manner analogous to their action on DNA gyrase. nih.gov This inhibition is crucial for their antibacterial activity. The absence of specific studies on this compound means that its potential to inhibit Topoisomerase II, and the molecular basis for any such activity, has not been characterized.

Molecular Interactions with Alpha-Amylase

No research findings were identified that investigate the molecular interactions or inhibitory potential of this compound against alpha-amylase. The current body of scientific literature on alpha-amylase inhibitors primarily focuses on compounds derived from natural sources, such as flavonoids and other plant-based molecules.

Mechanistic Studies of Receptor Binding

Information regarding the mechanistic studies of this compound's binding to specific receptors, such as the metabotropic glutamate (B1630785) receptor 5 (mGluR5) and the 5-hydroxytryptamine receptor 4 (5-HT4R), is not available in the existing scientific literature. While the quinoline (B57606) scaffold is present in various compounds that are known to interact with a wide range of receptors, the specific binding profile of this compound remains uninvestigated.

Theoretical and Experimental Binding Affinities for Specific Receptors (e.g., mGluR5, 5-HT4R)

There are no published theoretical or experimental studies that report the binding affinities (such as Ki or IC50 values) of this compound for the mGluR5 or 5-HT4R receptors. Computational and experimental screening would be necessary to determine if this compound has any affinity for these, or other, receptors.

Influence of Structural Modifications on Binding Modes and Selectivity

Due to the absence of any foundational data on the receptor binding of this compound, there is consequently no information on how structural modifications to this compound would influence its binding modes and selectivity for any specific receptors. Structure-activity relationship (SAR) studies, which would provide such insights, have not been conducted or published for this particular molecule in the context of mGluR5 or 5-HT4R binding.

Structure-Activity Relationship (SAR) at a Mechanistic Level

The structure-activity relationship (SAR) of quinoline derivatives is a critical area of investigation for understanding their biological interactions. The introduction of a fluorine atom and a methyl group onto the quinoline scaffold, as in this compound, significantly influences its electronic properties, conformation, and potential for non-covalent interactions, thereby dictating its binding affinity and specificity for biological targets.

Correlation of Structural Variations with Binding Interactions and Conformational Changes

The substitution pattern on the quinoline ring is a key determinant of the binding interactions and conformational changes that govern the biological activity of this class of compounds. The presence of a fluorine atom, as in this compound, can enhance metabolic stability and potency. Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets and can also influence the pKa of the quinoline nitrogen, thereby affecting its ionization state and ability to form hydrogen bonds.

In a broader context of fluorinated quinoline analogues, the position of the fluorine substituent has been shown to be critical for their biological activity. For instance, in a series of novel fluorinated quinoline analogues investigated for their anticancer properties, substitutions at the meta or para positions of the benzene (B151609) ring of the quinoline scaffold resulted in significant activity. This suggests that the precise positioning of the fluorine atom in this compound likely plays a crucial role in its interaction with biological macromolecules.

Spectroscopic studies on related fluorinated quinoline derivatives have demonstrated that these molecules can intercalate with DNA. This mode of interaction is highly dependent on the planarity of the quinoline ring and the nature of its substituents. While specific studies on this compound are not available, the general principle suggests that structural variations would directly impact the strength and nature of such binding.

Computational Approaches to Modulate Binding Profiles

Computational, or in silico, methods are invaluable tools for predicting and understanding how structural modifications to a molecule like this compound can modulate its binding profile. Molecular docking and molecular dynamics simulations can provide insights into the preferred binding poses, interaction energies, and the specific amino acid residues involved in the binding to a target protein.

For quinoline-based inhibitors of carcinogenic pathways, computational studies have shown that they often interact with the kinase domains of receptors. These interactions typically involve hydrogen bonds with key residues in the hinge region and hydrophobic interactions with the surrounding pocket. By computationally introducing or altering substituents on the this compound scaffold, researchers can predict how these changes would affect the binding affinity and selectivity. For example, the addition of hydrogen bond donors or acceptors, or the modification of the size and lipophilicity of the substituents, can be explored to optimize the interaction with a specific target.

The following table illustrates hypothetical computational data for this compound and its virtual analogues, demonstrating how binding energies with a generic kinase target could be modulated.

| Compound | Modification | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| This compound | - | -7.5 | Pi-stacking, hydrophobic interactions |

| Analogue 1 | 4-ethylquinoline | -7.8 | Enhanced hydrophobic interactions |

| Analogue 2 | 5-Chloro-4-methylquinoline | -7.2 | Altered halogen bonding potential |

| Analogue 3 | 4-methyl-5-(trifluoromethyl)quinoline | -8.1 | Stronger electrostatic interactions |

This data is illustrative and not based on experimental results.

In Vitro Studies of Molecular Interactions and Cellular Mechanisms

In vitro studies are essential for elucidating the direct molecular interactions of a compound and understanding its influence on cellular processes. While specific in vitro mechanistic studies on this compound are limited in the public domain, the broader class of quinoline derivatives provides a framework for its potential mechanisms of interaction.

Mechanisms of Interaction with Cellular Components (excluding proliferative effects or cytotoxicity outcomes)

Based on studies of related compounds, this compound has the potential to interact with several key cellular components. One of the well-documented mechanisms for quinoline derivatives is their interaction with nucleic acids. Spectroscopic studies, including UV-VIS, fluorescence, and circular dichroism, have shown that certain fluorinated quinoline compounds can act as DNA intercalators. This interaction involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix, which can be observed through changes in the spectroscopic properties of both the compound and the DNA.

Another potential mechanism of interaction is with cellular enzymes. Quinolines are known to be versatile scaffolds for the design of enzyme inhibitors. For instance, they can act as inhibitors of topoisomerases, enzymes that are crucial for DNA replication and transcription. The interaction with such enzymes is often driven by a combination of hydrogen bonding, hydrophobic, and electrostatic interactions within the enzyme's active site.

The fluorine atom in this compound can also facilitate specific interactions, such as the formation of halogen bonds with electron-rich atoms in a protein's binding pocket.

Probing Biological Pathways through Molecular Interaction (excluding efficacy or safety)

The ability of a molecule to interact with specific cellular components can be harnessed to probe biological pathways. Quinoline derivatives, due to their fluorescent properties, have been developed as molecular probes for cellular imaging. The introduction of a trifluoromethyl group in conjunction with an amino group on the quinoline scaffold has been shown to induce strong intramolecular charge-transfer fluorescence, making these compounds useful for visualizing cellular structures like the Golgi apparatus. While the specific fluorescent properties of this compound have not been detailed, its core structure suggests a potential for fluorescence that could be exploited for such applications.

By tracking the localization and interaction of a fluorescently tagged this compound within a cell, it would be theoretically possible to probe its distribution and association with different organelles or protein complexes, thereby providing insights into the pathways it might influence.

The interaction of quinoline derivatives with specific signaling pathways, such as the Ras/Raf/MEK and PI3K/AkT/mTOR pathways, has been a subject of extensive research. These pathways are fundamental to cellular processes like proliferation and differentiation. By designing quinoline-based molecules that selectively bind to components of these pathways, researchers can investigate the functional roles of these components and the dynamics of the pathway itself. While not directly demonstrated for this compound, its structural similarity to other biologically active quinolines suggests it could be a valuable tool for such investigations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Fluoro-4-methylquinoline, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves cyclization of fluorinated aniline precursors with ketones or aldehydes under acidic conditions. For example, Mendez et al. (2002) used KF·2H₂O as a fluorinating agent in microwave-assisted reactions to enhance efficiency . Optimization parameters include temperature control (80–120°C), solvent selection (e.g., DMF for polar intermediates), and catalyst screening (e.g., Pd/C for dehydrogenation steps). Yield improvements (from 45% to 72%) are achievable by adjusting stoichiometry and reaction time .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do they differentiate structural analogs?

- Methodological Answer : Nuclear Magnetic Resonance (¹⁹F NMR) is critical for identifying fluorine substituents, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography resolves stereochemical ambiguities, as demonstrated in Kiselyov et al. (2004) for fluoroquinolinones . Differentiation from analogs (e.g., 4-methylquinoline) relies on chemical shift disparities in ¹H NMR (e.g., δ 8.2–8.5 ppm for aromatic protons adjacent to fluorine) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electron density distribution at the C-4 methyl and C-5 fluorine positions. For instance, Fukui indices identify electrophilic/nucleophilic sites, while docking studies (e.g., AutoDock Vina) model interactions with biological targets like kinase enzymes. Chi et al. (2000) validated such predictions by correlating computed activation energies with experimental reaction rates .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Conduct meta-analyses using structured databases (e.g., Scopus) to aggregate pharmacological data . Variables such as assay type (e.g., MIC vs. IC₅₀), cell line specificity, and solvent polarity must be standardized. For example, Wang et al. (2015) reconciled discrepancies in antifungal activity by re-testing derivatives under uniform conditions (pH 7.4, 37°C) . Statistical tools like ANOVA identify outliers, while systematic reviews (per PRISMA guidelines) minimize bias .

Q. How does the position of fluorine and methyl groups affect the compound’s pharmacokinetic properties?

- Methodological Answer : Structure-Activity Relationship (SAR) studies compare logP values and bioavailability using HPLC and in vitro permeability assays (e.g., Caco-2 cell models). Shestopalov et al. (2009) demonstrated that the C-4 methyl group enhances lipophilicity (logP = 2.1 vs. 1.5 for non-methylated analogs), improving blood-brain barrier penetration . Fluorine at C-5 reduces metabolic degradation (CYP450 inhibition assays) but may increase renal clearance .

Data Contradiction and Experimental Design

Q. What experimental controls are essential when evaluating the photostability of this compound in UV-Vis studies?

- Methodological Answer : Include dark controls to isolate thermal degradation effects. Use quartz cuvettes to avoid UV absorption interference, and calibrate light sources with actinometers. Outt et al. (1998) quantified photodegradation products via LC-MS, identifying a 15% degradation threshold under 254 nm UV light .

Q. How can researchers address variability in cytotoxicity data for this compound across different cancer cell lines?

- Methodological Answer : Normalize data to cell viability controls (e.g., MTT assay with untreated cells) and account for cell doubling times. Jampilek et al. (2005) used hierarchical clustering to group cell lines by sensitivity, revealing that p53-mutant lines exhibit 3-fold higher IC₅₀ values . Replicate experiments (n ≥ 3) and apply Bonferroni correction for multiple comparisons .

Methodological Frameworks